molecular formula C13H13N5O B5677326 4-methyl-2-[(5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)amino]phenol

4-methyl-2-[(5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)amino]phenol

Cat. No. B5677326
M. Wt: 255.28 g/mol
InChI Key: KFQTZITXPGGRQA-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of triazolo[1,5-a]pyrimidine derivatives often involves multi-component reactions, leveraging the unique reactivity of triazoles and pyrimidines. Recent literature highlights the utility of triazolo[4,3-a]pyrazine derivatives in the design and synthesis of compounds containing active heterocyclic rings, emphasizing the versatility of the triazole scaffold in organic synthesis (Jethava et al., 2020).

Molecular Structure Analysis

The molecular structure of triazolo[1,5-a]pyrimidines features a fused triazole and pyrimidine ring, contributing to the compound's electronic and physical properties. These structures are pivotal in the development of various therapeutic agents due to their biological activity, facilitated by the electronic distribution across the fused ring system.

Chemical Reactions and Properties

Triazolo[1,5-a]pyrimidines participate in diverse chemical reactions, including substitutions and ring transformations, which are essential for synthesizing pharmacologically active molecules. The reactivity is significantly influenced by the presence of functional groups on the triazole and pyrimidine rings, allowing for targeted modifications to enhance biological activity or solubility (Gomaa & Ali, 2020).

properties

IUPAC Name

4-methyl-2-[(5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)amino]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N5O/c1-8-3-4-11(19)10(5-8)17-12-6-9(2)16-13-14-7-15-18(12)13/h3-7,17,19H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFQTZITXPGGRQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)O)NC2=CC(=NC3=NC=NN23)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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